PENTAFLUOROPHENYLPROPYLMETHYLDICHLOROSILANE

Catalog No.
S1774526
CAS No.
1220126-66-8
M.F
C10H9Cl2F5Si
M. Wt
323.159
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
PENTAFLUOROPHENYLPROPYLMETHYLDICHLOROSILANE

CAS Number

1220126-66-8

Product Name

PENTAFLUOROPHENYLPROPYLMETHYLDICHLOROSILANE

IUPAC Name

dichloro-methyl-[3-(2,3,4,5,6-pentafluorophenyl)propyl]silane

Molecular Formula

C10H9Cl2F5Si

Molecular Weight

323.159

InChI

InChI=1S/C10H9Cl2F5Si/c1-18(11,12)4-2-3-5-6(13)8(15)10(17)9(16)7(5)14/h2-4H2,1H3

InChI Key

JKKURBSZQWJXOI-UHFFFAOYSA-N

SMILES

C[Si](CCCC1=C(C(=C(C(=C1F)F)F)F)F)(Cl)Cl

Synonyms

PENTAFLUOROPHENYLPROPYLMETHYLDICHLOROSILANE

Pentafluorophenylpropylmethyldichlorosilane is a highly specialized, bifunctional fluorinated organosilane designed for advanced surface modification and polysiloxane synthesis . Structurally, it combines an electron-deficient pentafluorophenyl (PFP) headgroup, a flexible three-carbon propyl spacer, and a methyldichlorosilane anchoring unit [1]. In industrial and laboratory procurement, this compound is primarily sourced as a critical precursor for manufacturing fluorinated high-performance liquid chromatography (HPLC) stationary phases and low-surface-energy coatings. Unlike simple aliphatic or non-fluorinated aromatic silanes, the PFP group provides distinct reversed-polarity π-π interactions, strong dipole moments, and high hydrophobicity [2]. Furthermore, its dichlorosilane functionality ensures controlled, bidentate surface grafting, making it the material of choice for applications requiring strict batch-to-batch reproducibility and precise monolayer formation without the risk of uncontrolled three-dimensional polymerization.

Substituting Pentafluorophenylpropylmethyldichlorosilane with generic alternatives severely compromises both process control and end-product performance . If a buyer substitutes a non-fluorinated analog such as phenylpropylmethyldichlorosilane, the resulting surface completely loses its π-acceptor capabilities, failing to separate closely eluting halogenated isomers or electron-rich pharmaceuticals [1]. Conversely, substituting with pentafluorophenylpropyltrichlorosilane to maintain the PFP group introduces a critical manufacturing failure mode: trichlorosilanes are highly sensitive to trace moisture and rapidly undergo vertical cross-linking [2]. This uncontrolled polymerization occludes the mesopores of silica substrates and creates uneven multilayer coatings, destroying the batch-to-batch reproducibility required in commercial column manufacturing. Therefore, the specific methyldichloro configuration is strictly required for buyers needing both targeted fluorophilic selectivity and predictable monolayer deposition.

Monolayer Reproducibility and Surface Grafting Control

The methyldichlorosilane anchoring group provides a critical advantage in surface functionalization by limiting vertical polymerization. When applied to mesoporous silica, Pentafluorophenylpropylmethyldichlorosilane forms a highly reproducible, uniform monolayer (typically 1.0–1.5 nm thick) via bidentate or cross-linked horizontal siloxane bonds[1]. In contrast, the trichlorosilane analog (Pentafluorophenylpropyltrichlorosilane) reacts aggressively with trace surface water, forming irregular 3D polymeric networks that can exceed 3.0–5.0 nm in thickness [2]. This multilayering occludes pores smaller than 100 Å, drastically reducing the active surface area and ruining chromatographic efficiency.

Evidence DimensionSurface layer thickness and pore occlusion risk
Target Compound Data~1.0–1.5 nm uniform monolayer; minimal pore occlusion
Comparator Or BaselinePentafluorophenylpropyltrichlorosilane (~3.0–5.0 nm irregular multilayer; high pore occlusion risk)
Quantified Difference>60% reduction in coating thickness variability and prevention of 3D cross-linking
ConditionsAnhydrous toluene deposition on mesoporous silica with trace hydration

Procurement teams manufacturing HPLC columns or precision coatings must select the methyldichloro variant to ensure batch-to-batch reproducibility and maintain substrate pore geometry.

Chromatographic Selectivity via Reversed π-π Interactions

The incorporation of five highly electronegative fluorine atoms on the phenyl ring fundamentally inverts the electronic character of the stationary phase . Surfaces modified with Pentafluorophenylpropylmethyldichlorosilane exhibit a surface energy of approximately 15–20 mN/m and act as strong π-electron acceptors[1]. When compared to a non-fluorinated baseline (Phenylpropylmethyldichlorosilane), which has a higher surface energy (~35–40 mN/m) and acts as a π-donor, the PFP-modified surface demonstrates vastly superior retention factors for electron-rich and halogenated analytes. This orthogonal selectivity allows for baseline resolution of complex isomeric mixtures that co-elute on standard phenyl or C18 phases.

Evidence DimensionSurface energy and π-electronic character
Target Compound Data~15–20 mN/m (Strong π-acceptor)
Comparator Or BaselinePhenylpropylmethyldichlorosilane (~35–40 mN/m, π-donor)
Quantified Difference~50% reduction in surface energy and complete inversion of π-π interaction polarity
ConditionsContact angle analysis and chromatographic retention modeling on functionalized silica

Buyers developing analytical methods for fluorinated pharmaceuticals or complex natural products must procure the PFP-silane to achieve the necessary separation factors that standard phenyl silanes cannot provide.

Hydrolytic Stability of the Surface Anchor

For commercial applications, the stability of the silane-substrate bond is a primary lifecycle determinant. Pentafluorophenylpropylmethyldichlorosilane forms up to two Si-O-Si linkages (bidentate attachment) with the silica surface, providing robust resistance to hydrolytic cleavage [1]. Under accelerated acid hydrolysis testing (pH 2.0), surfaces functionalized with this dichlorosilane maintain stable retention times for >10,000 column volumes [2]. In direct contrast, monochlorosilane equivalents (e.g., Pentafluorophenyldimethylchlorosilane) form only a single Si-O-Si bond, leading to significant stationary phase bleed and loss of retention after <3,000 column volumes under identical acidic conditions.

Evidence DimensionHydrolytic stability (Column lifetime under acidic conditions)
Target Compound Data>10,000 column volumes without significant bleed
Comparator Or BaselinePentafluorophenyldimethylchlorosilane (<3,000 column volumes until significant bleed)
Quantified Difference>3x increase in operational lifetime under low pH conditions
ConditionsAccelerated acid hydrolysis (pH 2.0, 40°C) of functionalized silica stationary phases

Selecting the dichlorosilane over the monochlorosilane drastically extends the operational lifespan of the final product, reducing replacement costs and downtime in industrial analytical workflows.

Manufacturing of PFP HPLC Stationary Phases

Directly leveraging the reversed π-π interactions and controlled monolayer deposition detailed in Section 3, this compound is the premier precursor for synthesizing PFP (pentafluorophenyl) chromatography columns . It provides orthogonal selectivity to standard C18 phases, making it essential for the separation of closely related halogenated compounds, positional isomers, and taxanes in pharmaceutical quality control.

Synthesis of Specialty Fluorosilicone Fluids

The methyldichlorosilane functionality allows this compound to act as a highly effective comonomer in the step-growth polymerization of siloxanes [1]. The resulting fluorosilicone fluids inherit the extreme thermal stability and chemical resistance of the PFP group, making them ideal for use as high-performance lubricants or hydraulic fluids in aerospace environments where standard polydimethylsiloxanes (PDMS) would degrade or swell.

Low-Surface-Energy Microfluidic Coatings

Utilizing its ability to form uniform, hydrolytically stable monolayers, this silane is applied to glass and silicon microfluidic devices to drastically lower surface energy to approximately 15-20 mN/m [2]. This creates a highly hydrophobic and oleophobic channel environment that prevents the adsorption of complex biomolecules and resists swelling from aggressive organic solvents, ensuring reproducible flow dynamics.

Dates

Last modified: 11-23-2023

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